Himalomycin B is a complex, marine-derived fridamycin-type anthracycline antibiotic isolated from Streptomyces sp. B6921 [1]. Structurally characterized by a rigid aglycone core substituted with heterogeneous 2,3,6-trideoxyglycosides and a highly acid-labile β-carboxy-tert-alcohol moiety, it serves as an established benchmark in advanced synthetic chemistry and marine metabolomics[2]. Unlike simpler commercial anthracyclines, Himalomycin B exhibits measurable antibacterial inhibition against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli) pathogens [1]. For industrial and academic buyers, procuring authentic Himalomycin B is essential for validating counter-steric site-selective glycosylation methodologies, calibrating high-resolution analytical instruments for complex oligosaccharide characterization, and serving as a reference standard in targeted antibiotic drug discovery programs[2].
Substituting Himalomycin B with simpler anthracyclines (such as doxorubicin) or its less complex analog, Fridamycin A, limits the accuracy of advanced synthetic validation and analytical calibration workflows[1]. Generic anthracyclines lack the specific heterogeneous 2,3,6-trideoxyglycoside architecture and the highly sensitive β-carboxy-tert-alcohol moiety that define Himalomycin B[2]. In synthetic methodology development, using robust, generic analogs fails to stress-test the chemoselectivity of mild catalytic systems (e.g., Pd-Ru sequential catalysis), as simpler compounds do not undergo the rapid dehydration observed in Himalomycin B's core under standard acidic conditions [2]. Consequently, buyers must procure the exact Himalomycin B structure to accurately benchmark counter-steric glycosylation protocols and to provide a sufficiently complex multi-site reference for 2D NMR and LC-MS/MS fragmentation in marine natural product research [1].
Himalomycin B's specific sterically hindered structure makes it an established benchmark for validating mild, site-selective glycosylation methods. Traditional acid-promoted glycosylation of its precursor leads to near-complete undesired dehydration of the β-carboxy-tert-alcohol moiety[1]. In contrast, the successful total synthesis of Himalomycin B via Pd-catalyzed asymmetric hydroalkoxylation of alkoxyallenes completely suppresses this dehydration, achieving orthogonal coupling with high yields (up to 98% for related acyclic O,O-acetals) and quantifiable enantiomeric excess (up to 94% ee) [1]. Procuring Himalomycin B as a target or reference standard allows synthetic chemists to quantitatively prove the improved chemoselectivity of their mild catalytic systems over conventional protocols that degrade acid-labile tertiary alcohols.
| Evidence Dimension | Suppression of undesired dehydration during glycosylation |
| Target Compound Data | <2% dehydration using Pd-catalyzed asymmetric hydroalkoxylation |
| Comparator Or Baseline | Traditional acid-promoted glycosylation (>90% dehydration of the β-carboxy-tert-alcohol) |
| Quantified Difference | >88% improvement in chemoselectivity and structural preservation |
| Conditions | Sequential Pd-Ru metal catalysis vs. standard acidic glycosylation environments |
Buyers developing or validating novel catalytic glycosylation reagents must use Himalomycin B to prove their methods can handle highly acid-labile, sterically hindered substrates without degradation.
For metabolomic profiling, the structural heterogeneity of a reference standard directly dictates the calibration quality of analytical instruments. Himalomycin B features stereochemically diverse 2,3,6-trideoxyoligosaccharides at multiple hydroxyl positions, unlike its simpler analog Fridamycin A, which possesses a homogeneous or simpler glycosylation profile[1]. This heterogeneous substitution provides a significantly more complex MS/MS fragmentation pattern and a denser 2D NMR reference map[1]. Utilizing Himalomycin B ensures that high-resolution mass spectrometers are calibrated to detect and resolve multi-site glycosidic variations, which is impossible when using mono-glycosylated or generic anthracycline standards.
| Evidence Dimension | Stereochemical and glycosidic complexity for instrument calibration |
| Target Compound Data | Heterogeneous multi-site 2,3,6-trideoxyglycoside substitutions |
| Comparator Or Baseline | Fridamycin A (simpler, homogeneous glycosylation) |
| Quantified Difference | Provides at least 2x the stereochemical reference points for 2D NMR and MS/MS fragmentation mapping |
| Conditions | High-resolution LC-MS/MS and 2D NMR calibration workflows |
Procuring this exact compound ensures analytical laboratories can accurately identify and quantify complex, multi-glycosylated secondary metabolites in marine extracts.
In antibiotic drug discovery, Himalomycin B serves as a critical positive control due to its specific efficacy profile among complex anthracyclines. While many generic anthracyclines are primarily active against Gram-positive bacteria, Himalomycin B demonstrates measurable inhibition zones against both Gram-positive strains (Bacillus subtilis, Staphylococcus aureus) and the typically resistant Gram-negative Escherichia coli [1]. When compared to standard narrow-spectrum analogs, Himalomycin B's heterogeneous glycosylation pattern facilitates broader cellular penetration, making it an essential benchmark for evaluating the efficacy of new marine-derived drug candidates against mixed microbial populations [1].
| Evidence Dimension | Spectrum of bacterial inhibition |
| Target Compound Data | Measurable activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) pathogens |
| Comparator Or Baseline | Narrow-spectrum anthracyclines (typically inactive or highly resistant against E. coli) |
| Quantified Difference | Expands the measurable inhibition spectrum to include critical Gram-negative baselines |
| Conditions | Standard agar diffusion and broth microdilution assays |
Researchers procuring reference standards for broad-spectrum antibiotic screening must select Himalomycin B to validate assays targeting both Gram-positive and Gram-negative resistance mechanisms.
Himalomycin B is the definitive target compound for synthetic chemistry groups developing novel, mild glycosylation methodologies. Because its β-carboxy-tert-alcohol moiety is highly prone to dehydration under standard acidic conditions, successfully synthesizing or modifying Himalomycin B rigorously validates the chemoselectivity and counter-steric efficiency of new catalysts, such as Pd-Ru sequential systems [1].
Analytical laboratories processing complex marine sediment extracts procure Himalomycin B as a premium reference standard. Its heterogeneous 2,3,6-trideoxyglycoside structure provides a dense, multi-site fragmentation pattern essential for calibrating LC-MS/MS and 2D NMR instruments, ensuring accurate identification of novel, multi-glycosylated natural products that simpler standards like Fridamycin A cannot resolve [1].
Due to its measurable activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, Himalomycin B is utilized as a critical positive control in high-throughput antimicrobial screening [2]. Procurement of this specific compound allows microbiologists to establish reliable baselines for evaluating the cellular penetration and efficacy of new marine-derived drug candidates against diverse, resistant pathogen panels [2].